molecular formula C11H12F2N2OS2 B2381602 N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2224541-07-3

N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2381602
CAS RN: 2224541-07-3
M. Wt: 290.35
InChI Key: XOARMYUSNKVSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide” is likely a chemical compound that contains elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine. It seems to be used in the field of organic chemistry, possibly as a reagent or intermediate in the synthesis of other compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, RhIII-catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available from the search results. Such properties could include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug design and pharmacology .

properties

IUPAC Name

N-(2,6-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2OS2/c12-8-2-1-3-9(13)10(8)14-11(16)15-4-6-17-18-7-5-15/h1-3H,4-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARMYUSNKVSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)NC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.